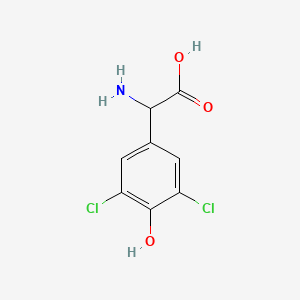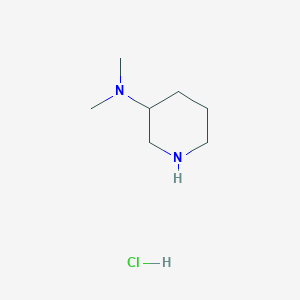
2-(4-Nitrophenylazo)chromotropic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid is an organic compound known for its complex structure and diverse applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitrophenyl, hydrazinylidene, oxonaphthalene, and disulfonic acid groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of a naphthalene derivative followed by hydrazine condensation and sulfonation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems and real-time monitoring can help maintain consistent quality and reduce the risk of hazardous reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines.
Aplicaciones Científicas De Investigación
4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid exerts its effects involves interactions with various molecular targets and pathways. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. For instance, the nitrophenyl group may interact with microbial enzymes, inhibiting their function and exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3-nitrophenylacetic acid: Shares the hydroxyl and nitrophenyl groups but lacks the hydrazinylidene and disulfonic acid functionalities.
2-hydroxy-3-nitronaphthalene: Contains the naphthalene and nitro groups but differs in the position and presence of other functional groups.
Uniqueness
4-hydroxy-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxonaphthalene-2,7-disulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
4682-47-7 |
|---|---|
Fórmula molecular |
C16H11N3O10S2 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H11N3O10S2/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23/h1-7,20-21H,(H,24,25,26)(H,27,28,29) |
Clave InChI |
UFCRMQZBTRPTQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)





![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
![1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437769.png)
